molecular formula C9H12BrNO3 B12964958 4-(Aminoethyl)salicylic acid hbr

4-(Aminoethyl)salicylic acid hbr

Cat. No.: B12964958
M. Wt: 262.10 g/mol
InChI Key: DSAWDWPOVQSTKF-UHFFFAOYSA-N
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Description

4-(Aminoethyl)salicylic acid hydrobromide is a chemical compound with the molecular formula C9H12BrNO3. It is a derivative of salicylic acid, where an aminoethyl group is attached to the fourth position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminoethyl)salicylic acid hydrobromide typically involves the following steps:

    Starting Material: The process begins with salicylic acid as the starting material.

    Nitration: Salicylic acid undergoes nitration to introduce a nitro group at the fourth position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino group is alkylated with ethylene oxide to introduce the aminoethyl group.

    Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production methods for 4-(Aminoethyl)salicylic acid hydrobromide follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Aminoethyl)salicylic acid hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Aminoethyl)salicylic acid hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminoethyl)salicylic acid hydrobromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory pathways.

    Pathways Involved: It inhibits the synthesis of pro-inflammatory mediators such as prostaglandins by blocking the activity of cyclooxygenase enzymes. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminoethyl)salicylic acid hydrobromide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the aminoethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12BrNO3

Molecular Weight

262.10 g/mol

IUPAC Name

4-(2-aminoethyl)-2-hydroxybenzoic acid;hydrobromide

InChI

InChI=1S/C9H11NO3.BrH/c10-4-3-6-1-2-7(9(12)13)8(11)5-6;/h1-2,5,11H,3-4,10H2,(H,12,13);1H

InChI Key

DSAWDWPOVQSTKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCN)O)C(=O)O.Br

Origin of Product

United States

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